molecular formula C7H8 B012709 Cyclopropane, 1-ethynyl-1-ethenyl- CAS No. 105961-74-8

Cyclopropane, 1-ethynyl-1-ethenyl-

Cat. No.: B012709
CAS No.: 105961-74-8
M. Wt: 92.14 g/mol
InChI Key: TYVGPCXTPUBRCP-UHFFFAOYSA-N
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Description

Cyclopropane, 1-ethynyl-1-ethenyl- is an organic compound with the molecular formula C₇H₈ and a molecular weight of 92.1384 g/mol It is a derivative of cyclopropane, characterized by the presence of ethynyl and ethenyl groups attached to the cyclopropane ring

Scientific Research Applications

Cyclopropane, 1-ethynyl-1-ethenyl- has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, 1-ethynyl-1-ethenyl- typically involves the cyclopropanation of alkenes or alkynes. One common method is the reaction of 1,3-dibromopropane with sodium or zinc, leading to the formation of cyclopropane . The ethynyl and ethenyl groups can be introduced through subsequent reactions involving acetylene derivatives and vinyl halides under specific conditions.

Industrial Production Methods

Industrial production of cyclopropane, 1-ethynyl-1-ethenyl- may involve large-scale cyclopropanation reactions using advanced catalytic systems. These methods often focus on optimizing yield and purity while minimizing by-products. The use of regio-, diastereo-, and enantio-selective catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1-ethynyl-1-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the ethynyl and ethenyl groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl and ethenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Substituted cyclopropane derivatives

Mechanism of Action

The mechanism of action of cyclopropane, 1-ethynyl-1-ethenyl- involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the strain in the cyclopropane ring and the presence of ethynyl and ethenyl groups. These structural features enable the compound to participate in diverse chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The parent compound, known for its strained ring structure and reactivity.

    Cyclopropane, 1,1-dimethyl-: A derivative with two methyl groups attached to the cyclopropane ring.

    Cyclopropane, 1-ethynyl-: A derivative with an ethynyl group attached to the cyclopropane ring.

Uniqueness

Cyclopropane, 1-ethynyl-1-ethenyl- is unique due to the presence of both ethynyl and ethenyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research .

Properties

IUPAC Name

1-ethenyl-1-ethynylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-3-7(4-2)5-6-7/h1,4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVGPCXTPUBRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147447
Record name Cyclopropane, 1-ethynyl-1-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105961-74-8
Record name Cyclopropane, 1-ethynyl-1-ethenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105961748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropane, 1-ethynyl-1-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropane, 1-ethynyl-1-ethenyl-
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